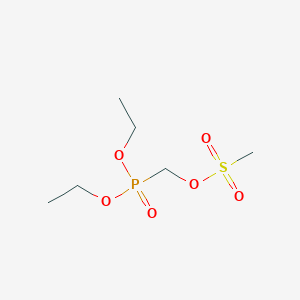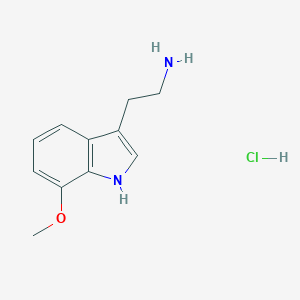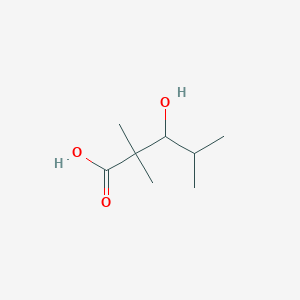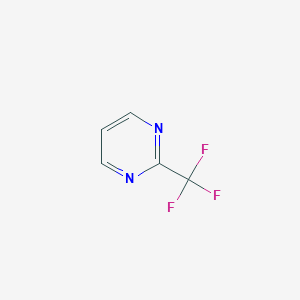
2-(Trifluoromethyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)pyrimidine and its derivatives involves multiple strategies, including the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with aliphatic nitrile or benzonitrile, leading to pyrimidinediium bis(triflates), which can be deprotonated to yield the desired pyrimidines (Rahm & Maas, 1996). Other approaches involve the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole to produce novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles (Zanatta et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)pyrimidine derivatives is characterized by significant differences in bond lengths, especially between mono- and diprotonated forms, as revealed by X-ray crystal structure determination (Rahm & Maas, 1996). Structural identification studies have also been conducted on pyrimidine derivatives formed from specific nucleoside reactions, providing insights into their complex molecular arrangements (Kriek & Westra, 1980).
Chemical Reactions and Properties
2-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, including one-pot syntheses leading to fluorinated 2-amino-pyrimidine-N-oxides and competing pathways in side-chain rearrangements (Buscemi et al., 2006). The reactivity and pathways depend significantly on the presence of the trifluoromethyl group, affecting product distribution.
Physical Properties Analysis
The physical properties of 2-(Trifluoromethyl)pyrimidine derivatives, such as solubility and crystalline structure, are influenced by their molecular configurations and substituents. The crystal structures and aromatic character of certain derivatives have been determined, providing valuable information on their stability and reactivity (Amaral et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-(Trifluoromethyl)pyrimidine derivatives are diverse, with studies highlighting their potential as inhibitors of specific biological pathways (Palanki et al., 2000), as well as their roles in forming novel polyimides with unique thermal and optical properties (Madhra et al., 2002).
Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : 2-(Trifluoromethyl)pyrimidine and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Organic Compound Synthesis
- Field : Organic Chemistry .
- Application : 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .
- Methods : This compound is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
- Results : The results of this application are not specified in the source .
-
Antifungal, Insecticidal, and Anticancer Properties
- Field : Biochemistry .
- Application : Trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized for their antifungal, insecticidal, and anticancer properties .
- Methods : These derivatives were synthesized through four-step reactions and evaluated for their properties .
- Results : Some of the compounds exhibited good in vitro antifungal activities against several fungi at 50 μg/ml. They also showed moderate insecticidal activities against certain insects at 500 μg/ml, and certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
-
Simultaneous Determination of Testosterone and Dihydrotestosterone
- Field : Biochemistry .
- Application : 2-Hydrazino-4-(trifluoromethyl)pyrimidine may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .
- Methods : This compound is used in the synthesis of organohydrazide chelate complexes of rhenium and technetium .
- Results : The results of this application are not specified in the source .
-
Investigation of Interfacial Interactions
- Field : Physical Chemistry .
- Application : 2-Chloro-4-(trifluoromethyl)pyrimidine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Methods : The methods of this application are not specified in the source .
- Results : The results of this application are not specified in the source .
-
Pest Control
- Field : Agrochemical Industry .
- Application : Trifluoromethylpyridine derivatives, such as 2-(Trifluoromethyl)pyrimidine, have superior pest control properties when compared to traditional phenyl-containing insecticides .
- Methods : The methods of this application are not specified in the source .
- Results : The results of this application are not specified in the source .
-
Production of Crop-Protection Products
- Field : Agrochemical Industry .
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The results of this application are not specified in the source .
-
Antifungal Activities
- Field : Biochemistry .
- Application : The antifungal activities of compounds at 50 μg/ml were determined by the typical mycelium growth rate method .
- Methods : The methods of this application are not specified in the source .
- Results : Some compounds exhibited good in vitro antifungal activities against several fungi .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDJLAWUTBCDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554190 | |
| Record name | 2-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidine | |
CAS RN |
116470-67-8 | |
| Record name | 2-(Trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116470-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



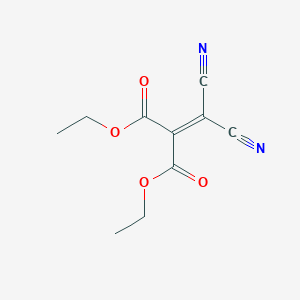
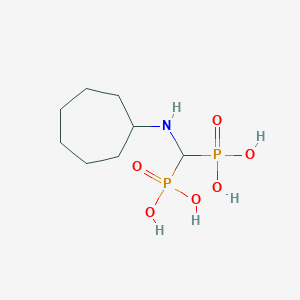
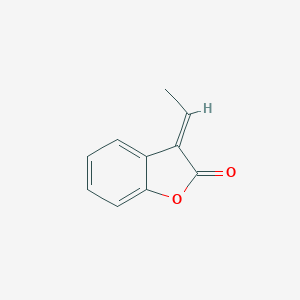
![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)
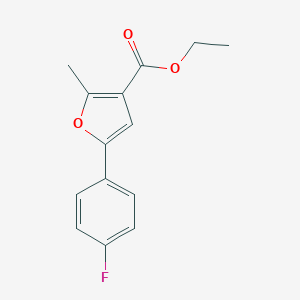
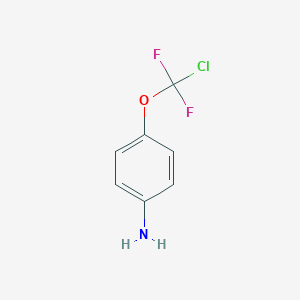
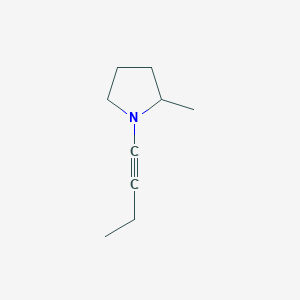

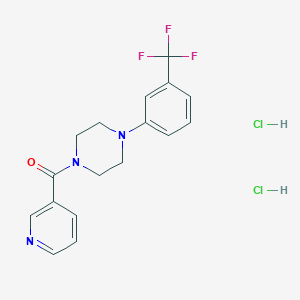
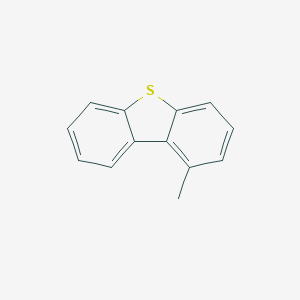
![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)
